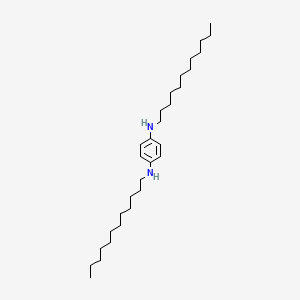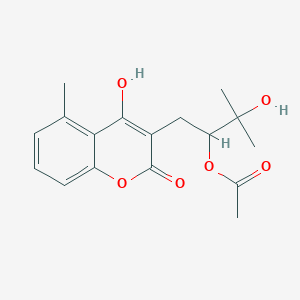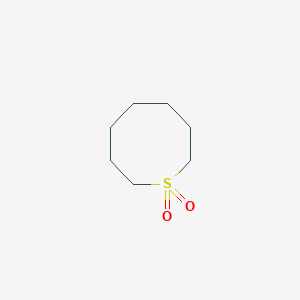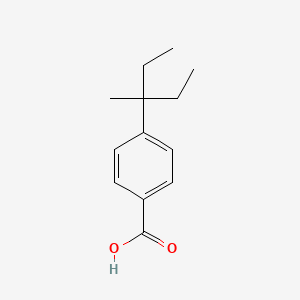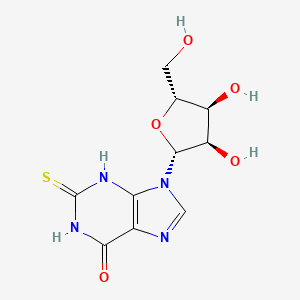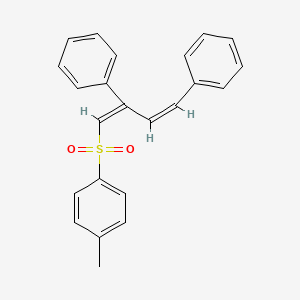
(4-Tosylbuta-1,3-diene-1,3-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene is an organic compound characterized by its unique structure, which includes a butadiene moiety conjugated with phenyl groups and a sulfonyl group attached to a methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diene.
Attachment of Phenyl Groups: The phenyl groups are introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the butadiene moiety.
Methylbenzene Ring Formation: The final step involves the attachment of the methylbenzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as nitro, halogen, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds, alkylated products
Wissenschaftliche Forschungsanwendungen
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonylbenzene: Lacks the methyl group on the benzene ring.
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methoxybenzene: Contains a methoxy group instead of a methyl group on the benzene ring.
Uniqueness
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
3048-30-4 |
|---|---|
Molekularformel |
C23H20O2S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C23H20O2S/c1-19-12-16-23(17-13-19)26(24,25)18-22(21-10-6-3-7-11-21)15-14-20-8-4-2-5-9-20/h2-18H,1H3/b15-14-,22-18+ |
InChI-Schlüssel |
QQDNIDJIUIOMIN-DRFYVQGDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



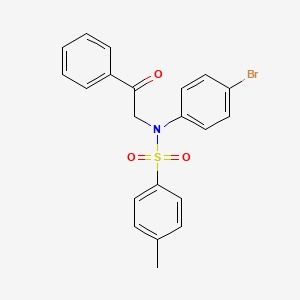
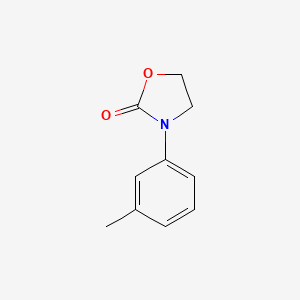

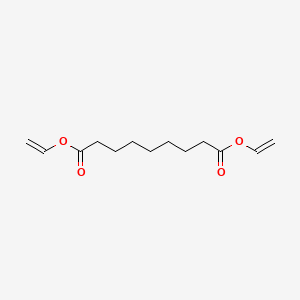
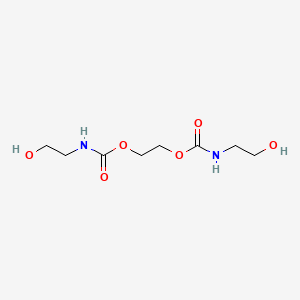
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

